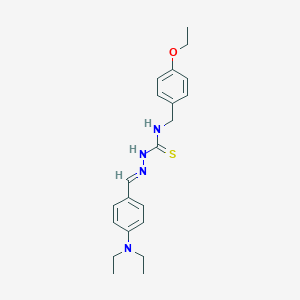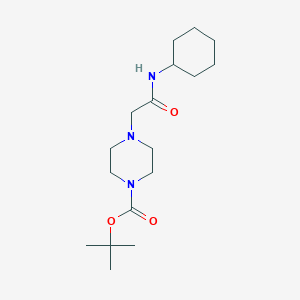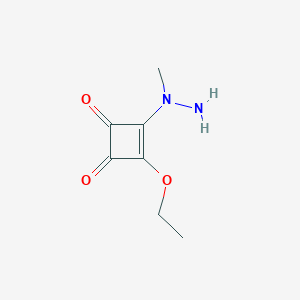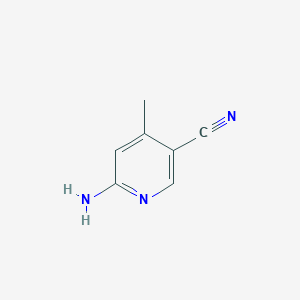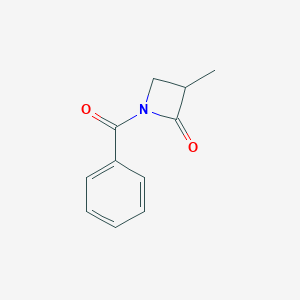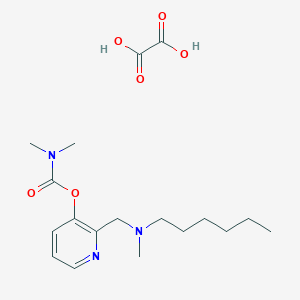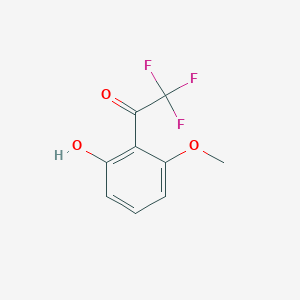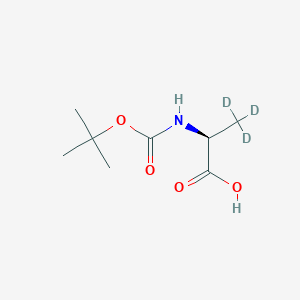
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid (ACECB) is a cyclic amino acid that has gained attention for its potential use in various scientific research applications. ACECB is a derivative of proline, which is an important amino acid that plays a vital role in protein synthesis and structure. ACECB is a non-proteinogenic amino acid, which means it is not naturally occurring in proteins. It is synthesized through a multi-step process, which will be discussed in the following section.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid is not fully understood, but it is believed to interact with enzymes and proteins in a similar manner to proline. This compound has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. This compound may also have an effect on the activity of other enzymes and proteins, which could have implications for various biological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could have potential applications in the treatment of inflammatory diseases. This compound has also been shown to have antioxidant properties, which could protect against oxidative stress and damage. In addition, this compound has been shown to have an effect on the immune system, which could have implications for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid in lab experiments is its ability to improve the yield and purity of peptides. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid in scientific research. One potential direction is the development of this compound-based therapeutics for the treatment of various diseases, such as inflammatory and autoimmune diseases. Another potential direction is the use of this compound in the synthesis of novel cyclic peptides with potential applications in drug discovery. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, this compound is a cyclic amino acid that has gained attention for its potential use in various scientific research applications. This compound is synthesized through a multi-step process and has been shown to have unique properties that make it useful in peptide synthesis and other applications. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its use in scientific research. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid involves a multi-step process that starts with the conversion of 2-cyclobutenone to 2-cyclobutenone oxime. This is followed by the reduction of the oxime to 2-cyclobutenone amine, which is then converted to the corresponding N-protected derivative. The N-protected derivative is then subjected to a deprotection reaction to yield this compound. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of this compound.
Applications De Recherche Scientifique
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has been used in various scientific research applications due to its unique properties. One of the main applications of this compound is in the field of peptide synthesis. This compound can be used as a chiral auxiliary in the synthesis of peptides, which can improve the yield and purity of the final product. This compound can also be used as a building block in the synthesis of cyclic peptides, which have potential applications in drug discovery.
Propriétés
Numéro CAS |
161181-74-4 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
1-amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)3-5(4-8)1-2-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13) |
Clé InChI |
MRIDWAJTWCTDEK-UHFFFAOYSA-N |
SMILES |
C1C(CC1(C(=O)O)N)CCC(=O)O |
SMILES canonique |
C1C(CC1(C(=O)O)N)CCC(=O)O |
Synonymes |
Cyclobutanepropanoic acid, 3-amino-3-carboxy-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



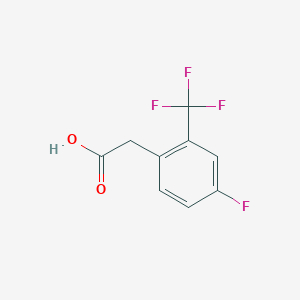
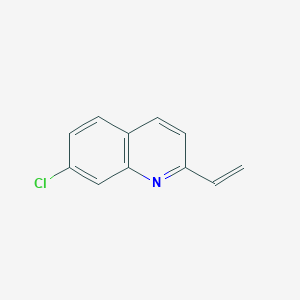
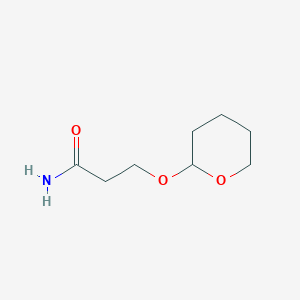
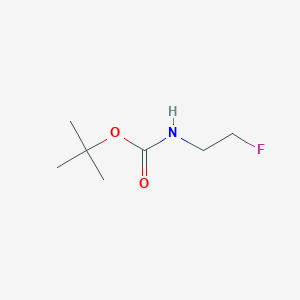
![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)
